molecular formula C16H21F3N2O3 B13545061 2-(4-Trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

2-(4-Trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B13545061
M. Wt: 346.34 g/mol
InChI Key: QFGDMDQCDXRMLC-UHFFFAOYSA-N
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Description

Tert-butyl 2-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a trifluoromethoxy phenyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with trifluoromethoxy-substituted phenyl compounds. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized piperazine compounds .

Scientific Research Applications

Tert-butyl 2-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity for these targets. The piperazine ring provides a scaffold that can be further modified to optimize the compound’s activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological activities and industrial applications .

Properties

Molecular Formula

C16H21F3N2O3

Molecular Weight

346.34 g/mol

IUPAC Name

tert-butyl 2-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H21F3N2O3/c1-15(2,3)24-14(22)21-9-8-20-10-13(21)11-4-6-12(7-5-11)23-16(17,18)19/h4-7,13,20H,8-10H2,1-3H3

InChI Key

QFGDMDQCDXRMLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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